REACTION_SMILES
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[C:1]([Si:2]([CH3:3])([CH3:4])[O:8][CH2:9][CH2:10][O:11][c:12]1[c:13]([O:21][CH3:22])[cH:14][c:15]([N+:18](=[O:19])[O-:20])[cH:16][cH:17]1)([CH3:5])([CH3:6])[CH3:7].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[ClH:23]>>[OH:8][CH2:9][CH2:10][O:11][c:12]1[c:13]([O:21][CH3:22])[cH:14][c:15]([N+:18](=[O:19])[O-:20])[cH:16][cH:17]1
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Name
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COc1cc([N+](=O)[O-])ccc1OCCO[Si](C)(C)C(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc([N+](=O)[O-])ccc1OCCO[Si](C)(C)C(C)(C)C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
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COc1cc([N+](=O)[O-])ccc1OCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |